3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
The compound 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide features a bicyclic tetrahydrothieno-thiazole core modified with a 3-chloro-4-fluorophenyl substituent and two sulfonyl groups (5,5-dioxide).
Properties
Molecular Formula |
C11H10ClFN2O2S2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C11H10ClFN2O2S2/c12-7-3-6(1-2-8(7)13)15-9-4-19(16,17)5-10(9)18-11(15)14/h1-3,9-10,14H,4-5H2 |
InChI Key |
GURAPXCBWUNYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring thiazole and thieno moieties often exhibit significant pharmacological effects. The following are key areas where this compound has shown promise:
- Antimicrobial Activity : Thieno-thiazole derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that similar compounds can inhibit the growth of various pathogenic bacteria and fungi.
- Anticancer Potential : The structural features of thiazole-containing compounds are linked to anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics.
- Anti-inflammatory Effects : Some thiazole derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal focused on synthesizing derivatives of thieno-thiazole compounds to assess their antimicrobial efficacy against Candida albicans. The results indicated that certain derivatives exhibited higher potency than established antifungal agents like miconazole, suggesting a promising avenue for developing new antifungal therapies .
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer properties of thiazole derivatives in various cancer cell lines. The study revealed that specific compounds induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Benzothiazolone-Oxadiazole Derivatives
Compounds 4d , 4e , 4f , and 4g () share a benzothiazolone core linked to an aryl-substituted 1,3,4-oxadiazole ring. These derivatives exhibit moderate antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Key differences from the target compound include:
- Core Heterocycles: The benzothiazolone-oxadiazole system vs. the tetrahydrothieno-thiazole-dioxide system.
- Substituents : The target compound’s 3-chloro-4-fluorophenyl group contrasts with the p-tolyl, 4-propylphenyl, and 4-tert-butylphenyl groups in analogs.
Solubility-Enhanced Analogues: Tetrahydrothieno-pyrimidine Derivatives
A structurally related compound, 3-[2-fluoro-5-(2,3-difluoro-6-methoxybenzyloxy)-4-methoxyphenyl]-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylic acid choline salt (), shares the tetrahydrothieno fused ring system but includes a pyrimidine-dione core and a carboxylic acid group. Its choline salt form significantly improves aqueous solubility and storage stability.
Key Takeaways:
- Salt Formation : The choline salt derivative demonstrates how ionic modifications can enhance solubility, a consideration for the target compound’s pharmaceutical applicability.
- Structural Flexibility: The tetrahydrothieno core accommodates diverse substituents, enabling tailored physicochemical properties.
Hydrogen-Bonding and Crystallography: Triazole-Thione Derivatives
The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () forms a hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds. While structurally distinct, this emphasizes the role of hydrogen bonding in crystallinity and stability.
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure
The compound features a tetrahydrothieno ring fused with a thiazole moiety , along with a 3-chloro-4-fluorophenyl group . This combination is known to enhance both lipophilicity and bioavailability, which are critical factors in drug design. The structural formula can be represented as follows:
Anticancer Properties
Compounds with thiazole and thieno structures have been widely studied for their anticancer properties. Research indicates that derivatives of such compounds exhibit significant cytotoxicity against various tumor cell lines. For instance, studies have shown that related compounds can induce apoptosis and inhibit tumor cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of similar thieno-thiazole derivatives found varying degrees of effectiveness against human tumor cell lines. The IC50 values (the concentration required to inhibit 50% of cell viability) were measured across several lines, demonstrating significant anticancer potential:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.0585 |
| Compound B | HeLa (Cervical) | 0.0692 |
| 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide | TBD | TBD |
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial activity. Compounds containing this structure have been shown to possess significant inhibitory effects against various bacterial strains, including Helicobacter pylori . The presence of the chloro and fluoro substituents may enhance the interaction with microbial targets, leading to increased efficacy .
Tyrosinase Inhibition
Recent studies have highlighted the potential of compounds containing the 3-chloro-4-fluorophenyl motif in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant for cosmetic applications and the treatment of hyperpigmentation disorders. Molecular docking studies suggest that the structural features of this compound facilitate strong binding interactions with the active site of tyrosinase .
Summary of Findings
The biological activities associated with 3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can be summarized as follows:
- Anticancer Activity : Induces apoptosis and inhibits proliferation in various tumor cell lines.
- Antimicrobial Activity : Effective against strains like Helicobacter pylori.
- Enzyme Inhibition : Significant inhibitor of tyrosinase, with potential applications in dermatology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
